2-(Aminomethyl)-2-methyl-1-(tetrahydrofuran-3-yl)butan-1-ol
Description
2-(Aminomethyl)-2-methyl-1-(tetrahydrofuran-3-yl)butan-1-ol is a multifunctional organic compound featuring:
- A tetrahydrofuran (THF) ring substituted at the 3-position, providing polarity and conformational rigidity.
- A branched butan-1-ol backbone with a methyl group at the 2-position, influencing steric bulk and solubility.
Properties
Molecular Formula |
C10H21NO2 |
|---|---|
Molecular Weight |
187.28 g/mol |
IUPAC Name |
2-(aminomethyl)-2-methyl-1-(oxolan-3-yl)butan-1-ol |
InChI |
InChI=1S/C10H21NO2/c1-3-10(2,7-11)9(12)8-4-5-13-6-8/h8-9,12H,3-7,11H2,1-2H3 |
InChI Key |
JLQWIWBMNQWLAO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CN)C(C1CCOC1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-2-methyl-1-(tetrahydrofuran-3-yl)butan-1-ol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Tetrahydrofuran Ring: The initial step involves the cyclization of a suitable precursor to form the tetrahydrofuran ring.
Introduction of the Aminomethyl Group:
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of catalysts and optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in 2-(Aminomethyl)-2-methyl-1-(tetrahydrofuran-3-yl)butan-1-ol can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution Reagents: Alkyl halides, Acyl chlorides
Major Products
The major products formed from these reactions include ketones, aldehydes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(Aminomethyl)-2-methyl-1-(tetrahydrofuran-3-yl)butan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-2-methyl-1-(tetrahydrofuran-3-yl)butan-1-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the hydroxyl group can participate in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues
Key analogues include:
2-(Aminomethyl)-2-methyl-1-(tetrahydrofuran-2-yl)butan-1-ol: Differs in THF substitution (2-position vs. 3-position).
2-(Aminomethyl)-1-(tetrahydrofuran-3-yl)butan-1-ol: Lacks the 2-methyl group, reducing steric hindrance.
2-(Aminomethyl)-2-methyl-1-(oxolan-3-yl)propan-1-ol: Shorter carbon chain (propanol vs. butanol).
Physicochemical Properties (Hypothetical Data)
| Property | Target Compound | Analogue 1 (THF-2-yl) | Analogue 2 (No 2-Me) | Analogue 3 (Propanol) |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 215.3 | 215.3 | 201.3 | 187.3 |
| LogP | 0.8 (estimated) | 0.7 | 0.5 | 0.3 |
| Water Solubility (mg/mL) | ~50 (moderate) | ~60 | ~75 | ~100 |
| Boiling Point (°C) | 290–310 (estimated) | 280–300 | 270–290 | 250–270 |
Key Observations :
- The THF-3-yl substitution in the target compound slightly increases lipophilicity (LogP) compared to THF-2-yl analogues due to altered ring orientation and solvent interactions .
- The 2-methyl group reduces solubility by enhancing steric hindrance, as seen in Analogue 2’s higher solubility (75 mg/mL vs. 50 mg/mL).
- Shorter carbon chains (e.g., Analogue 3) improve solubility but reduce thermal stability (lower boiling point).
Thermodynamic and Interaction Properties
Local composition models, such as those discussed by Renon and Prausnitz , suggest that the target compound’s THF ring and aminomethyl group promote nonrandom molecular interactions in mixtures. For example:
- The THF oxygen engages in strong hydrogen bonding with protic solvents, increasing activity coefficients in aqueous mixtures.
- The aminomethyl group may enhance miscibility with polar aprotic solvents (e.g., DMSO) compared to non-aminated analogues.
Reactivity and Functional Group Influence
- Aminomethyl Group: Increases nucleophilicity at the nitrogen atom, making the compound prone to alkylation or acylation reactions. This contrasts with hydroxyl-only analogues, which prioritize oxidation or esterification.
- THF Ring: The ether oxygen stabilizes adjacent carbocations, facilitating acid-catalyzed ring-opening reactions—a property absent in non-cyclic ether analogues.
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